
s-(4-Amino-3,5,8-trioxa-4-phosphadecan-10-yl) o,o-diethyl phosphorothioate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
S-(4-Amino-3,5,8-trioxa-4-phosphadecan-10-yl) O,O-diethyl phosphorothioate: is a chemical compound known for its unique structure and properties It belongs to the class of organophosphorus compounds, which are widely used in various fields such as agriculture, medicine, and industry
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of S-(4-Amino-3,5,8-trioxa-4-phosphadecan-10-yl) O,O-diethyl phosphorothioate typically involves the reaction of O,O-diethyl thiophosphoric acids with alkyl halides in the presence of a base. This method provides a direct route to phosphorothioates via the formation of O,O-diethyl thiophosphate anion . Another efficient method involves a one-pot reaction of alkyl halides with diethyl phosphite in the presence of triethylamine, sulfur, and acidic alumina under solvent-free conditions using microwave irradiation .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using the aforementioned methods, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions: S-(4-Amino-3,5,8-trioxa-4-phosphadecan-10-yl) O,O-diethyl phosphorothioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo nucleophilic substitution reactions, where the thiophosphate group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphorothioate oxides, while substitution reactions can produce various substituted phosphorothioates.
Wissenschaftliche Forschungsanwendungen
S-(4-Amino-3,5,8-trioxa-4-phosphadecan-10-yl) O,O-diethyl phosphorothioate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of other organophosphorus compounds.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including its use as a chemotherapeutic agent.
Wirkmechanismus
The mechanism of action of S-(4-Amino-3,5,8-trioxa-4-phosphadecan-10-yl) O,O-diethyl phosphorothioate involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit or activate specific pathways, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
- O,O-Diethyl S-phenyl phosphorothioate
- O,O-Diethyl S-(p-nitrophenyl) phosphorothioate
Comparison: Compared to these similar compounds, S-(4-Amino-3,5,8-trioxa-4-phosphadecan-10-yl) O,O-diethyl phosphorothioate is unique due to its specific amino and trioxa-phosphadecan structure. This unique structure imparts distinct chemical and biological properties, making it valuable for specialized applications in research and industry .
Eigenschaften
CAS-Nummer |
23497-20-3 |
|---|---|
Molekularformel |
C10H25NO6P2S |
Molekulargewicht |
349.32 g/mol |
IUPAC-Name |
1-[amino(ethoxy)phosphanyl]oxy-2-(2-diethoxyphosphorylsulfanylethoxy)ethane |
InChI |
InChI=1S/C10H25NO6P2S/c1-4-14-18(11)15-8-7-13-9-10-20-19(12,16-5-2)17-6-3/h4-11H2,1-3H3 |
InChI-Schlüssel |
KEMCHRRJMJYQPW-UHFFFAOYSA-N |
Kanonische SMILES |
CCOP(N)OCCOCCSP(=O)(OCC)OCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-N,4-N-bis[(3,4-dimethoxyphenyl)methylideneamino]phthalazine-1,4-diamine](/img/structure/B14693037.png)
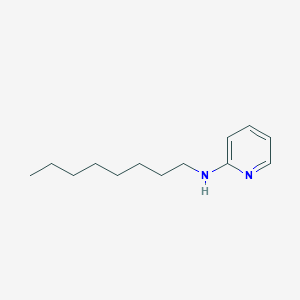


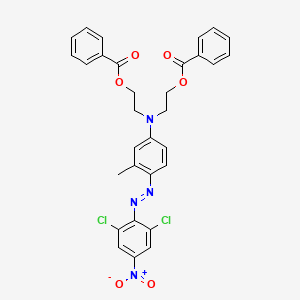
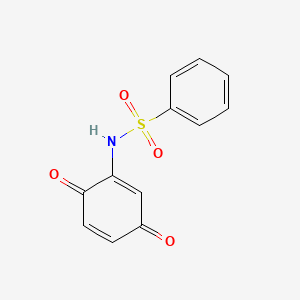
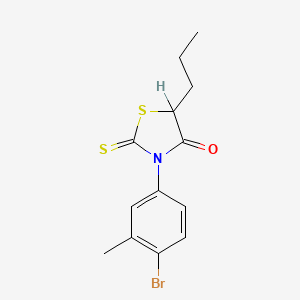
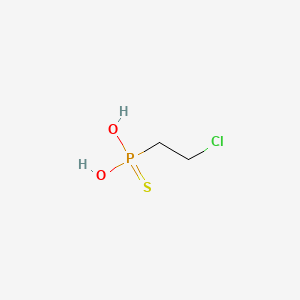
![4-[(Diethylamino)methyl]phenol](/img/structure/B14693097.png)
![Trimethyl[(triphenylmethyl)peroxy]silane](/img/structure/B14693103.png)
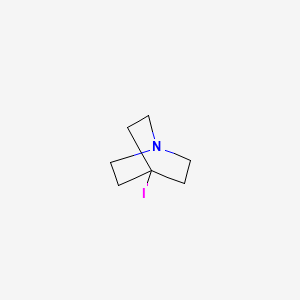
![Benzyl 2-[(4-methoxyphenyl)methyl]-2,5-dihydropyrrole-1-carboxylate](/img/structure/B14693118.png)


